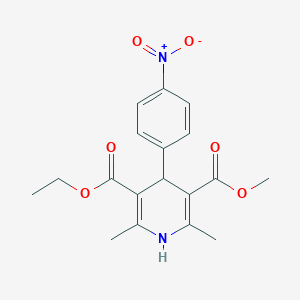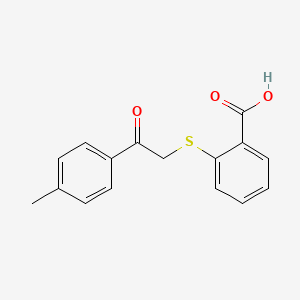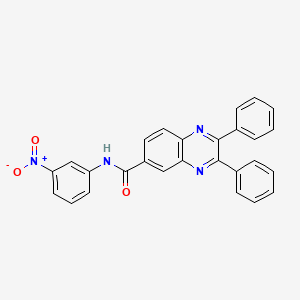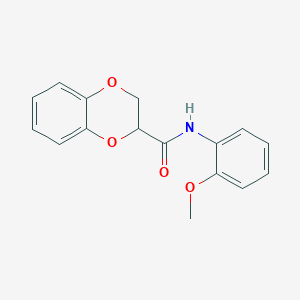![molecular formula C21H11Cl2F3N2O2 B4914002 (4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4914002.png)
(4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core, chlorophenyl groups, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylidene intermediate, followed by its condensation with a pyrazolone derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
(4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., sodium iodide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学研究应用
Chemistry
In chemistry, (4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Clinical trials and preclinical studies aim to determine its efficacy and safety for therapeutic use.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials that require specific performance characteristics.
作用机制
The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.
属性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-(trifluoromethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2F3N2O2/c22-13-3-1-12(2-4-13)18-10-9-16(30-18)11-17-19(21(24,25)26)27-28(20(17)29)15-7-5-14(23)6-8-15/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXBDTUFVDJTPL-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4913922.png)
![3-bromo-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4913925.png)

![6-CHLORO-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B4913930.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-isopropyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B4913931.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4913945.png)
![4,8-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B4913970.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4913986.png)

![5-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4913998.png)
![1-(4-METHYLBENZENESULFONYL)-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B4914015.png)
![1-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4914017.png)


